molecular formula C6H14N2O B6204812 1-(2-aminoethyl)-3-methylazetidin-3-ol CAS No. 1851229-93-0

1-(2-aminoethyl)-3-methylazetidin-3-ol

Cat. No.: B6204812
CAS No.: 1851229-93-0
M. Wt: 130.2
InChI Key:
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Description

1-(2-Aminoethyl)-3-methylazetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an aminoethyl group and a hydroxyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylazetidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylazetidin-3-ol with 2-aminoethanol in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires mild to moderate temperatures and may involve the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methylazetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

1-(2-Aminoethyl)-3-methylazetidin-3-ol has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-3-methylazetidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can lead to conformational changes in the target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-3-methylaziridine: This compound shares a similar structure but has a three-membered ring instead of a four-membered ring.

    1-(2-Aminoethyl)-3-methylpyrrolidine: This compound has a five-membered ring and exhibits different chemical properties and reactivity.

Uniqueness: 1-(2-Aminoethyl)-3-methylazetidin-3-ol is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.

Properties

CAS No.

1851229-93-0

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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